Propargyl-PEG6-SH

Descripción general

Descripción

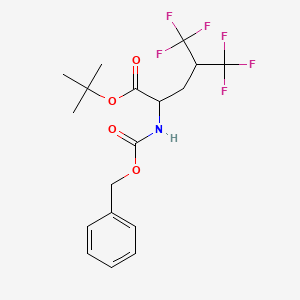

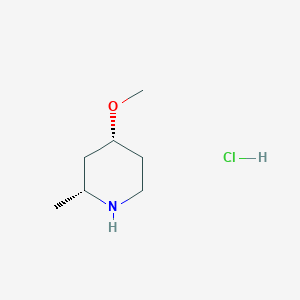

Propargyl-PEG6-SH is a PEG-based PROTAC linker . This heterobifunctional, PEGylated crosslinker features a carboxylic acid at one end and a propargyl group at the other for reaction with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . It contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

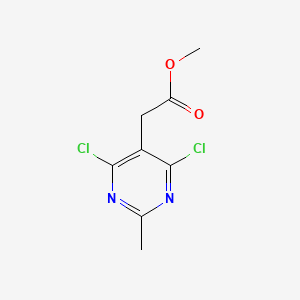

The chemical formula of this compound is C15H28O6S . Its exact mass is 336.16 and its molecular weight is 336.440 .

Chemical Reactions Analysis

This compound is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Physical And Chemical Properties Analysis

The elemental analysis of this compound shows that it contains Carbon (53.55%), Hydrogen (8.39%), Oxygen (28.53%), and Sulfur (9.53%) .

Aplicaciones Científicas De Investigación

Bioconjugation and Drug Delivery

PEGylation, the process of attaching PEG chains to other molecules, is a pivotal technique in enhancing the therapeutic potential of drugs. It improves solubility, increases resistance to proteolytic degradation, reduces immunogenicity, and extends the circulatory life of drugs. This technique has been utilized in several FDA-approved drugs to enhance pharmacological properties (Thai Thanh Hoang Thi et al., 2020; Yizhi Qi & A. Chilkoti, 2015). PEGylated graphene oxide, for instance, has shown promise in tissue engineering and as a platform for the delivery of therapeutic molecules, highlighting the versatility of PEGylation in biomedical applications (Santanu Ghosh & K. Chatterjee, 2020).

Tissue Engineering

PEGylation is also employed in the field of tissue engineering, where PEGylated materials contribute to the development of scaffolds that support cell attachment, proliferation, and differentiation. These materials are designed to interact beneficially with biological tissues, demonstrating the critical role of PEGylation in regenerative medicine (Santanu Ghosh & K. Chatterjee, 2020).

Addressing PEG Immunogenicity

Despite its widespread use, PEGylation is not without challenges. The immunogenicity of PEG has been a concern, as some patients develop antibodies against PEG, leading to reduced efficacy of PEGylated drugs. This highlights the need for alternative polymers that can overcome the limitations of PEG, suggesting an area of ongoing research and development (Thai Thanh Hoang Thi et al., 2020).

Mecanismo De Acción

Target of Action

Propargyl-PEG6-SH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .

Mode of Action

This compound operates by connecting two essential ligands to form PROTAC molecules . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The PROTAC molecules, synthesized using this compound, exploit this system to selectively degrade target proteins .

Result of Action

The primary result of this compound action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted. The exact molecular and cellular effects would depend on the PROTAC molecules synthesized using this compound.

Direcciones Futuras

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O6S/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-22/h1,22H,3-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTTZIJFOGZVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253142 | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1422540-91-7 | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422540-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)

![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)

![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)

![Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-](/img/structure/B3102673.png)

![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)